molecular formula C12H13BrClN3OS B1432397 Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)- CAS No. 1032758-45-4

Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-

Cat. No. B1432397
CAS RN: 1032758-45-4
M. Wt: 362.67 g/mol
InChI Key: VTYFGCCALLEYKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized via structural modifications of tazemetostat . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides, which were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of “Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-” is complex, with a bromomethyl group attached to the 6th carbon, a chloro group attached to the 2nd carbon, a methyl group attached to the 7th carbon, and a morpholinyl group attached to the 4th carbon of the thieno[3,2-d]pyrimidine ring.


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Additionally, the reaction of β-keto amide derivatives with potassium carbonate in ethanol or in ethylene glycol can afford thieno[3,4-b]pyridine derivatives .

Future Directions

Thienopyrimidine derivatives, including “Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-”, hold a unique place in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of more potent thienopyrimidine derivatives with improved selectivity, efficiency, and safety as anticancer medicines .

properties

IUPAC Name

4-[6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFGCCALLEYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145376
Record name 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-

CAS RN

1032758-45-4
Record name 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032758-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring suspension (2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-methanol in toluene at 40° C. was added PBr3 and the reaction mixture stirred at 100° C. overnight. DCM/saturated aqueous NaHCO3 extraction of the cooled mixture gave 6-Bromomethyl-2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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